Technetium Tc 99m bicisate

Description

Foundational Concepts in Molecular Imaging Agent Development

The development of molecular imaging agents is a multidisciplinary effort that combines chemistry, biology, and physics to create probes that can target specific biological markers. physiology.orgacs.orgnih.gov The fundamental principle is to design a molecule that can be labeled with a radionuclide, such as Tc-99m, and then administered to a subject. nih.gov This "radiopharmaceutical" then travels to a target site in the body, where its radioactive decay can be detected by specialized imaging equipment, such as a single-photon emission computed tomography (SPECT) camera. frontiersin.orgwikipedia.org

The design of these agents is a complex process that requires careful consideration of several factors. nih.gov The agent must be able to reach its target, which often involves crossing biological barriers like the blood-brain barrier. It must also have a high affinity and specificity for its target to ensure that the resulting image accurately reflects the biological process of interest. nih.gov Furthermore, the agent's pharmacokinetic properties, including its distribution, metabolism, and excretion, must be well-understood to optimize image quality and minimize radiation exposure. richtlijnendatabase.nl

The development process for these imaging agents often mirrors that of therapeutic drugs, involving target validation, lead compound identification, and preclinical and clinical trials. nih.gov The ultimate goal is to create a "smart" imaging agent that can provide a detectable signal from low concentrations of target biomolecules, enabling early and accurate detection of disease. acs.org

Historical Evolution of Technetium-99m Brain Perfusion Tracers in Research

The use of technetium-99m in brain imaging has a rich history, driven by the need for readily available and affordable radiotracers for SPECT imaging. iaea.org Early research focused on developing agents that could cross the blood-brain barrier and distribute in proportion to regional cerebral blood flow (rCBF), a key indicator of brain function and health. racgp.org.au

One of the first successful Tc-99m labeled brain perfusion agents was Technetium-99m hexamethylpropylene amine oxime (Tc-99m HMPAO). frontiersin.org This lipophilic compound could passively diffuse across the blood-brain barrier and become trapped within brain cells, providing a snapshot of blood flow at the time of injection. racgp.org.au However, Tc-99m HMPAO had some limitations, including in vitro instability and a complex trapping mechanism.

These limitations spurred further research, leading to the development of Technetium Tc 99m bicisate (B1666976), also known as ethyl cysteinate dimer (ECD). iaea.orgajnr.org This second-generation tracer offered several advantages over its predecessor. Preclinical studies in non-human primates and initial human trials demonstrated that Tc-99m bicisate is a neutral, lipophilic complex that is stable and provides high-quality images of brain perfusion. nih.gov It showed rapid uptake in the brain with slow washout, allowing for a wider imaging window. richtlijnendatabase.nlnih.gov The distribution of Tc-99m bicisate in the brain was found to be similar to other perfusion agents, correlating well with rCBF. ajnr.orgnih.gov

The following table provides a comparative overview of these two key Tc-99m brain perfusion tracers:

| Feature | Technetium-99m HMPAO | Technetium Tc 99m Bicisate (ECD) |

| Development Era | First Generation | Second Generation |

| Blood-Brain Barrier Crossing | Passive Diffusion | Passive Diffusion |

| Key Advantage | First widely used Tc-99m brain perfusion agent. | Improved in vitro stability and faster background clearance. nih.gov |

| Primary Research Use | Assessment of regional cerebral blood flow. frontiersin.org | Assessment of regional cerebral blood flow. ajnr.orggenhealth.ai |

Positioning of this compound within Radiopharmaceutical Research Paradigms

This compound has carved a significant niche within the landscape of radiopharmaceutical research, particularly in the realm of neurology. genhealth.aiopenmedscience.com Its favorable properties have made it a valuable tool for investigating a range of neurological conditions characterized by alterations in cerebral blood flow.

In the context of cerebrovascular disease research, Tc-99m bicisate has been used to study conditions like stroke and cerebral ischemia. ajnr.orggenhealth.aiopenmedscience.com Research has shown its utility in identifying areas of reduced perfusion, which is critical for understanding the pathophysiology of these conditions. ajnr.org For instance, studies have explored its potential to evaluate tissue viability after an ischemic event. ajnr.org

The application of Tc-99m bicisate also extends to the study of neurodegenerative disorders and other neurological conditions. nih.gov For example, it has been employed in research to assess perfusion changes in patients with refractory epilepsy, with studies indicating that ictal SPECT with Tc-99m bicisate can be a promising tool for identifying epileptogenic foci. researchgate.net Furthermore, research has investigated its use in evaluating brain perfusion changes in patients with depressive disorders before and after treatment, suggesting a role in understanding the neurobiological underpinnings of mood disorders. nih.gov

The development and application of Tc-99m bicisate exemplify the iterative nature of radiopharmaceutical research, where new agents are developed to overcome the limitations of their predecessors and to provide more precise and reliable tools for scientific investigation. iaea.org

Structure

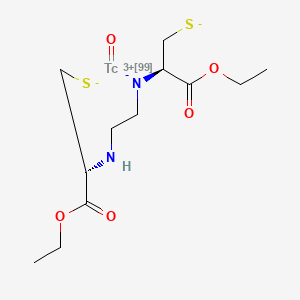

3D Structure of Parent

Properties

Molecular Formula |

C12H21N2O5S2Tc |

|---|---|

Molecular Weight |

436.3 g/mol |

IUPAC Name |

(2R)-3-ethoxy-2-[2-[(2R)-1-ethoxy-1-oxo-3-sulfidopropan-2-yl]azanidylethylamino]-3-oxopropane-1-thiolate;oxo(99Tc)technetium-99(3+) |

InChI |

InChI=1S/C12H23N2O4S2.O.Tc/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13,19-20H,3-8H2,1-2H3;;/q-1;;+3/p-2/t9-,10-;;/m0../s1/i;;1+1 |

InChI Key |

XJZVKNHAUIDRQS-DLGXYJAYSA-L |

Isomeric SMILES |

CCOC(=O)[C@H](C[S-])NCC[N-][C@@H](C[S-])C(=O)OCC.O=[99Tc+3] |

Canonical SMILES |

CCOC(=O)C(C[S-])NCC[N-]C(C[S-])C(=O)OCC.O=[Tc+3] |

Origin of Product |

United States |

Radiochemical Synthesis, Characterization, and Quality Assurance Methodologies for Technetium Tc 99m Bicisate

Coordination Chemistry of Technetium with Bicisate (B1666976) Ligands

The formation of the stable Technetium Tc 99m bicisate complex is governed by the principles of coordination chemistry, where the technetium metal center binds to the bicisate ligand.

Principles of Tc-99m Complexation and Oxidation States in Radiopharmaceutical Development

Technetium-99m, a metastable nuclear isomer, is the most widely used radionuclide in diagnostic nuclear medicine due to its favorable nuclear properties, including a short half-life of approximately 6 hours and the emission of gamma rays at 140 keV, which are ideal for imaging. numberanalytics.comnumberanalytics.comopenmedscience.comnih.gov In its most stable chemical form, as pertechnetate (B1241340) ([TcO4]−) eluted from a 99Mo/99mTc generator, technetium exists in the +7 oxidation state. numberanalytics.comnih.govunm.edu However, in this state, it is relatively non-reactive and unsuitable for direct labeling of most chelating ligands. unm.edu

To form a stable complex with a ligand like bicisate, the technetium must be reduced to a lower, more reactive oxidation state. unm.eduresearchgate.net This reduction is a critical step in the preparation of nearly all Tc-99m radiopharmaceuticals. unm.edupharmacylibrary.com The most common oxidation states for technetium in radiopharmaceutical complexes are +1, +3, and +5. numberanalytics.comresearchgate.net The specific oxidation state achieved is influenced by several factors, including the type and amount of the reducing agent used, the nature of the coordinating ligand, the pH of the reaction mixture, and the presence of oxygen. researchgate.netresearchgate.net The stability, charge, and lipophilicity of the final Tc-99m complex, which are crucial for its biological behavior, are determined by these factors. numberanalytics.com In the case of this compound, the technetium is in the +5 oxidation state, forming a 5-coordinate square pyramidal complex. pharmacylibrary.comnih.gov

Ligand Scaffold Design and Chelation Mechanisms

The bicisate ligand, chemically known as N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester, is specifically designed to form a stable and lipophilic complex with Tc-99m. snmjournals.orgresearchgate.net The design of such ligands is a critical aspect of radiopharmaceutical development, aiming to create a molecule that can effectively "carry" the radionuclide to the target organ. numberanalytics.comresearchgate.net

Radiolabeling Procedures and Optimization Studies

The synthesis of this compound involves a carefully controlled radiolabeling procedure to ensure high radiochemical purity and yield.

Investigation of Reduction-Mediated Labeling Protocols

The labeling of bicisate with Tc-99m is achieved through a reduction-mediated process. snmjournals.org This typically involves the use of a "kit" containing the lyophilized bicisate ligand, a reducing agent, and other excipients. pharmacylibrary.comresearchgate.netsnmjournals.org The most common reducing agent used in these kits is stannous chloride (SnCl2). pharmacylibrary.comsnmjournals.org

The process begins with the addition of the sterile, pyrogen-free sodium pertechnetate (99mTcO4−) solution, eluted from a 99Mo/99mTc generator, to the kit vial. nih.govsnmjournals.org The stannous ions (Sn2+) in the kit reduce the Tc(VII) in the pertechnetate to a lower oxidation state, typically Tc(V) for bicisate. unm.edupharmacylibrary.com This reduced technetium is then immediately chelated by the bicisate ligand present in the vial to form the stable this compound complex. unm.edu The entire reaction is typically a simple, one-step procedure that can be performed in a short amount of time. researchgate.netslideshare.net

The Neurolite® kit for preparing this compound consists of two vials. Vial A contains bicisate dihydrochloride, edetate disodium (B8443419) dihydrate, mannitol, and stannous chloride dihydrate. pharmacylibrary.com Vial B contains a phosphate (B84403) buffer. snmjournals.orgrichtlijnendatabase.nl The radiolabeling is performed by first adding the 99mTc-pertechnetate to the buffer vial, and then transferring this mixture to the vial containing the bicisate ligand. richtlijnendatabase.nl

Impact of Reaction Parameters on Radiochemical Yield and Purity

Several factors can influence the radiochemical yield and purity of the final this compound preparation. The radiochemical purity is defined as the percentage of the total radioactivity that is in the desired chemical form. scielo.br Impurities can lead to unintended localization in other organs, potentially interfering with the diagnostic interpretation of the images. unm.edu

Key parameters that must be controlled include:

Amount of Radioactivity: Using an amount of 99mTc-pertechnetate outside the recommended range can lead to incomplete labeling. For instance, using less than 50 mCi may result in incomplete labeling of bicisate. unm.edu

pH: The pH of the reaction mixture is crucial for both the reduction of technetium and the stability of the final complex. researchgate.netresearchgate.net The bicisate kit utilizes a phosphate buffer to achieve a final pH of approximately 7.0. snmjournals.orgrichtlijnendatabase.nl

Incubation Time: A sufficient incubation period is necessary to ensure the completion of the labeling reaction. For bicisate, a 30-minute incubation at room temperature is recommended. richtlijnendatabase.nleanm.org

Presence of Oxidizing Agents: The presence of oxidizing agents can interfere with the reduction of technetium, leading to the formation of radiochemical impurities such as free pertechnetate. Air is sometimes intentionally added to oxidize excess stannous ions in certain radiopharmaceutical preparations, but this must be carefully controlled. pharmacylibrary.com

| Parameter | Recommended Condition | Potential Impact of Deviation |

| Radioactivity | As specified by the kit | Incomplete labeling |

| pH | ~7.0 (buffered) | Inefficient reduction and complexation |

| Incubation Time | 30 minutes at room temperature | Incomplete reaction, lower yield |

| Reducing Agent | Sufficient stannous ions | Incomplete reduction of Tc-99m |

Precursor Analysis and Impurity Profiling of Bicisate

Ensuring the quality of the final radiopharmaceutical product begins with the analysis of the precursor ligand and the identification of any potential impurities.

The purity of the bicisate precursor is critical, as impurities in the ligand can lead to the formation of undesired radiolabeled species. researchgate.net One potential impurity is the monoester of ethylene (B1197577) dicysteine, which can arise from the hydrolysis of bicisate. snmjournals.orgresearchgate.net Another is the oxidation product, the disulfide of bicisate. researchgate.netresearchgate.net During stability testing of bicisate solutions, a degradation product identified as bicisate lactam has also been observed. researchgate.netresearchgate.net

High-performance liquid chromatography (HPLC) is a common technique used for the impurity profiling of the bicisate precursor. researchgate.netresearchgate.net A method using a hydrophilic interaction liquid chromatography (HILIC) column with UV and charged aerosol detection (CAD) has been developed to separate bicisate from its impurities. researchgate.netresearchgate.net

Once the radiolabeling is complete, quality control procedures are performed to determine the radiochemical purity of the this compound. snmjournals.org Thin-layer chromatography (TLC) is a standard method for this purpose. snmjournals.orgscielo.brsnmjournals.org Two separate TLC systems can be used to quantify the desired product and identify potential radiochemical impurities. snmjournals.org These impurities may include:

Development of Analytical Methods for Unlabeled Precursor (ECD)

The quality of the final this compound product is intrinsically linked to the purity of its precursor, N,N'-1,2-ethylenediylbis-L-cysteine, diethyl ester (ECD). Therefore, robust analytical methods are essential for characterizing the unlabeled ECD before radiolabeling. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) and charged aerosol detection (CAD) has been established as a powerful technique for impurity profiling of bicisate. researchgate.netresearchgate.net

One such method utilizes a hydrophilic interaction liquid chromatography (HILIC) column with a zwitterionic stationary phase. researchgate.netresearchgate.net Isocratic elution with a mobile phase consisting of a mixture of 7.5 mmol/L trifluoroacetic acid and acetonitrile (B52724) (47.5:52.5 V/V) allows for the effective separation of bicisate from its related impurities. researchgate.netresearchgate.net The combination of UV and CAD detectors is particularly advantageous, as it allows for the detection of a wide range of impurities. researchgate.net While many related substances are detectable by CAD, certain synthesis by-products, such as semi-volatile esters, may only be visible in the UV trace, making the dual-detector approach comprehensive. researchgate.net Furthermore, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed for the identification of drug product impurities in pharmaceuticals like ethyl cysteinate dimer. pharmaexcipients.comscispace.com

Identification of Synthesis-Related Impurities (e.g., Disulfide, Monoester)

During the synthesis and storage of the ECD precursor, several impurities can arise. The most predominant of these are the oxidation product, which is an intramolecular disulfide, and the monoester of ethylene dicysteine. researchgate.netresearchgate.net The formation of the intramolecular disulfide product of ECD has been identified as a prominent form in aqueous solutions even before the radiolabeling process. scispace.com

LC-MS experiments have been instrumental in identifying these and other impurities. researchgate.netresearchgate.net In addition to the disulfide and monoester, an unknown compound with a mass-to-charge ratio (m/z) of 293 in positive ion electrospray ionization mode has been detected. researchgate.netresearchgate.net Stability assessments of sample solutions have also revealed the formation of a degradation product known as bicisate lactam. researchgate.netresearchgate.net The characterization of these potential impurities is crucial for ensuring the quality and consistency of the bicisate kits used for radiolabeling. snmjournals.org

Advanced Radiochemical Purity Determination Techniques

Ensuring the radiochemical purity of this compound is paramount for its clinical use. The United States Pharmacopeia stipulates that the injection must contain not less than 90.0 percent of the labeled amount of 99mTc as a complex with bicisate, and that other chemical forms of radioactivity should not exceed 10 percent of the total radioactivity. uspbpep.com Various chromatographic techniques have been developed and refined to accurately quantify the desired radiopharmaceutical and its potential radiochemical impurities. snmjournals.org These impurities can include free pertechnetate (99mTcO4-), hydrolyzed-reduced technetium (99mTcO2), and other technetium complexes. snmjournals.org

Chromatographic Methodologies for Separating Radiochemical Species

A variety of chromatographic methods are employed for the quality control of this compound, each with its own advantages in terms of speed, resolution, and ease of use. These methods are designed to separate the lipophilic 99mTc-bicisate complex from more polar impurities.

High-performance liquid chromatography (HPLC) is a cornerstone in radiopharmaceutical research, providing detailed analysis of complex mixtures. nih.goviaea.org For this compound, reversed-phase HPLC on a C18 column can be used to confirm the identity of the complex and its impurities. nih.gov By coupling HPLC with a mass spectrometer (radio-LC-MS), it is possible to obtain direct proof of the identity of technetium-99m labeled radiopharmaceuticals, even at the low concentrations present in these preparations. nih.gov This technique has successfully been used to show that the main peak in the radiometric channel corresponds to the expected molecular ion mass of the technetium complex. nih.gov

Thin-layer chromatography (TLC) and paper chromatography (PC) are the most commonly used methods for routine quality control of this compound due to their simplicity and speed. iaea.orgeuropeanpharmaceuticalreview.com The manufacturer's recommended method often involves a Baker-Flex silica (B1680970) gel TLC plate with ethyl acetate (B1210297) as the mobile phase. snmjournals.orgsnmjournals.orgnih.gov In this system, the lipophilic 99mTc-bicisate complex migrates with the solvent front (Rf = 0.9-1.0), while impurities like pertechnetate and reduced 99mTc remain at the origin (Rf = 0.0). snmjournals.orgnih.gov

To expedite the process, faster methods have been developed. A rapid PC method using Whatman 3MM paper and ethyl acetate can reduce the chromatography time from approximately 23 minutes to 4-5 minutes without a significant difference in the measured labeling yields. snmjournals.orgnih.gov Other validated paper chromatography methods include the use of Whatman 17 paper with ethyl acetate. snmjournals.org For research purposes, a second TLC system can be used to provide quantification of individual radioimpurities. snmjournals.orgsnmjournals.org

Table 1: Comparison of TLC/PC Methods for 99mTc-Bicisate Purity

| Method | Stationary Phase | Mobile Phase | Analysis Time | Rf of 99mTc-Bicisate | Rf of Impurities (99mTcO4-, 99mTcO2) |

|---|---|---|---|---|---|

| Manufacturer's TLC | Baker-Flex Silica Gel IB-F | Ethyl Acetate | ~23 min snmjournals.org | 0.9 - 1.0 nih.gov | 0.0 nih.gov |

| Rapid PC | Whatman 3MM | Ethyl Acetate | 4-5 min nih.gov | 0.9 - 1.0 nih.gov | 0.0 nih.gov |

| Alternative PC | Whatman 17 | Ethyl Acetate | ~3 min snmjournals.org | 0.5 - 1.0 researchgate.net | 0.0 researchgate.net |

| ITLC | Silica Gel | Saline | ~10 min snmjournals.org | 0.2 - 0.5 researchgate.net | 0.0 (99mTcO2), 1.0 (99mTcO4-) |

This table is generated based on data from multiple sources. researchgate.netsnmjournals.orgsnmjournals.orgnih.gov

As an alternative to planar chromatography, mini-cartridge systems based on solid-phase extraction have been investigated for the quality control of this compound. snmjournals.org These methods can be simpler to use and can reduce analysis time. snmjournals.org

One such method employs a reverse-phase C18 mini-cartridge with saline as the solvent. snmjournals.org In this system, the lipophilic 99mTc-bicisate complex is retained on the column, while hydrophilic impurities are eluted. snmjournals.org This method has been shown to be one of the simplest and fastest, providing a result in approximately 2 minutes. snmjournals.org However, it is crucial to control the flow rate, as a faster flow can lead to a significantly lower measured radiochemical purity. snmjournals.org

Another approach utilizes a strong anion exchange mini-cartridge with water for injection as the solvent. snmjournals.org While effective, this system may slightly underestimate the radiochemical purity compared to other methods. snmjournals.org

Table 2: Mini-Cartridge Methods for 99mTc-Bicisate Quality Control

| Cartridge Type | Eluent | Behavior of 99mTc-Bicisate | Behavior of Impurities | Analysis Time |

|---|---|---|---|---|

| Reverse-Phase C18 | Saline | Retained on column snmjournals.org | Eluted snmjournals.org | ~2 min snmjournals.org |

| Strong Anion Exchange | Water for Injection | Predominantly in eluent snmjournals.org | Retained on column | Not specified |

This table is generated based on data from the cited source. snmjournals.org

Validation and Comparative Analysis of Quality Control Methods

The quality control of this compound is crucial to ensure its radiochemical purity (RCP) for effective diagnostic imaging. Various chromatographic methods have been developed and validated for this purpose. These methods are typically compared against the manufacturer's recommended procedure, which often involves thin-layer chromatography (TLC) on a Baker-Flex silica gel plate with ethyl acetate as the mobile phase, a process that can take approximately 20 to 25 minutes to complete. snmjournals.org

A comparative study investigated several alternative quality control methods to the manufacturer's standard, including paper chromatography and solid-phase extraction cartridge systems. snmjournals.orgresearchgate.net The methods analyzed were Whatman 17 paper with ethyl acetate, instant thin-layer chromatography (ITLC) on silica gel with saline, a reverse-phase C18 mini cartridge with saline, and a strong anion exchange mini cartridge with water. snmjournals.orgresearchgate.net

The results indicated that at 30 minutes post-reconstitution, the RCP of 99mTc-bicisate was consistently between 97% and 98% when assayed by the paper and C18 cartridge methods, showing no significant difference from the manufacturer's method. snmjournals.org The ITLC silica gel/saline method also yielded comparable RCP values. snmjournals.org However, the strong anion exchange system slightly underestimated the RCP at 96%. snmjournals.orgresearchgate.net

A key factor in the validation of these methods is the separation of the desired lipophilic 99mTc-bicisate complex from potential radiochemical impurities, such as hydrophilic impurities and reduced/hydrolyzed technetium (99mTcO2). In the compared systems, the 99mTc-bicisate complex moves with the ethyl acetate solvent front on Whatman 17 paper, is effectively separated from impurities at the origin on ITLC silica gel/saline, and is retained by the C18 column when saline is used as the eluent. snmjournals.orgresearchgate.net

While the RCP results from the Whatman 17, C18 cartridge, and ITLC methods were comparable, the analysis times varied significantly. The C18 mini cartridge/saline method proved to be the fastest, providing a result in approximately 2 minutes. snmjournals.org In contrast, the Whatman 17/ethyl acetate method took about 3 minutes, and the ITLC silica gel/saline analysis was considerably longer, at around 10 minutes, making it less ideal for routine clinical use. snmjournals.org The flow rate of the eluent in the C18 cartridge method was found to be a critical parameter; a faster flow rate led to a significantly lower measured RCP. snmjournals.orgresearchgate.net

The validation of these alternative methods demonstrates that simpler, faster, and safer systems can be reliably substituted for the manufacturer's more time-consuming procedure without compromising the accuracy of the RCP determination. snmjournals.org The C18 mini cartridge method, in particular, is often recommended as a suitable alternative for routine quality control analysis. snmjournals.org

Interactive Table: Comparative Analysis of Quality Control Methods for 99mTc-Bicisate

| Method | Stationary Phase | Mobile Phase | Analysis Time (approx.) | RCP vs. Manufacturer's Method | Notes |

| Manufacturer's Standard | Baker-Flex Silica Gel | Ethyl Acetate | 20-25 min snmjournals.org | Reference Standard | Time-consuming. researchgate.net |

| Paper Chromatography | Whatman 17 Paper | Ethyl Acetate | 2.9 min snmjournals.org | No significant difference. snmjournals.org | A reliable and faster alternative. |

| ITLC | Silica Gel | Saline | 10 min snmjournals.org | No significant difference. snmjournals.org | The lengthy analysis time is a disadvantage. snmjournals.org |

| Reverse-Phase Cartridge | Amprep C18 | Saline | 1.9 min snmjournals.org | No significant difference. snmjournals.org | Considered the simplest and fastest method. snmjournals.org Flow rate sensitive. snmjournals.orgresearchgate.net |

| Anion Exchange Cartridge | Strong Anion Exchange | Water | --- | Slightly underestimated RCP. snmjournals.orgresearchgate.net | Components in the formulation may influence results. snmjournals.orgresearchgate.net |

Methodological Innovations for Rapid Radiochemical Purity Assessment

Innovations in quality control for this compound have primarily focused on reducing the time required for both radiopharmaceutical preparation and subsequent radiochemical purity (RCP) analysis. nih.govnih.gov These advancements are critical in a clinical setting, allowing for more efficient workflow and timely administration of the radiopharmaceutical.

One significant innovation is the development of a rapid paper chromatographic (PC) method. nih.gov This technique utilizes Whatman 3MM paper as the stationary phase and ethyl acetate as the solvent. nih.gov The key advantage of this method is its speed; the chromatography development time is reduced to 4-5 minutes, a substantial improvement over the manufacturer's recommended method which can take about 23 minutes. nih.gov In this system, the 99mTc-bicisate complex is highly mobile (Rf = 0.9-1.0), while impurities like pertechnetate (99mTcO4-) and reduced 99mTc remain at the origin (Rf = 0.0). nih.gov This clear separation allows the chromatographic strip to be easily cut into two segments for accurate RCP calculation. nih.gov Importantly, comparative studies have shown no significant difference in the labeling yields determined by this rapid PC method and the lengthier manufacturer's method. nih.gov

The use of solid-phase extraction cartridges, as detailed in the previous section, also represents a key methodological innovation for rapid assessment. The reverse-phase C18 mini cartridge method, in particular, stands out for its speed, yielding an RCP result in under two minutes. snmjournals.org This makes it one of the fastest available methods for routine quality control of 99mTc-bicisate. snmjournals.org

Interactive Table: Innovations in Rapid Assessment of 99mTc-Bicisate

| Innovation | Technique | Time Savings | Key Findings |

| Rapid Chromatography | Paper Chromatography (Whatman 3MM, Ethyl Acetate) | Analysis time reduced from ~23 min to 4-5 min. nih.gov | RCP results are comparable to the standard method. nih.gov Provides clear separation of 99mTc-bicisate from impurities. nih.gov |

| Rapid Preparation | Microwave-Assisted Heating | Reduces 30-minute incubation to an 8-second heating cycle. nih.gov | Achieves high RCP (97.4%) immediately post-preparation. nih.gov RCP remains stable for 24 hours. nih.gov |

| Rapid QC Analysis | C18 Mini Cartridge | Analysis time of approximately 2 minutes. snmjournals.org | The simplest and fastest validated QC method. snmjournals.org |

Molecular and Cellular Mechanistic Investigations of Technetium Tc 99m Bicisate

Elucidation of Transport Mechanisms Across Biological Barriers

The ability of Technetium Tc 99m bicisate (B1666976) (99mTc-bicisate) to be used for cerebral perfusion imaging hinges on its capacity to cross biological barriers, most notably the blood-brain barrier (BBB). The primary mechanism for this transport is passive diffusion, driven by the physicochemical properties of the complex. unm.eduradiopharmaceuticals.info Once administered intravenously, the stable, lipophilic complex crosses intact cell membranes and the BBB. radiopharmaceuticals.info Studies in humans have quantified this transport, revealing a unidirectional brain extraction of approximately 0.57 at normal cerebral blood flow (CBF) values. nih.gov In rats, the brain extraction was measured to be 0.70. nih.gov The permeability-surface area product (PS1), a measure of the rate of transport across the capillary walls, was determined to be 0.48 ml/g/min in humans and 0.94 ml/g/min in rats. nih.gov

Research confirms that Technetium Tc 99m bicisate, also known as Technetium Tc 99m L,L-ethyl cysteinate dimer (99mTc-L,L-ECD), traverses the intact blood-brain barrier via passive diffusion. radiopharmaceuticals.infodrugbank.comunm.edu This transport mechanism is characteristic of molecules that can move across cellular membranes without the aid of a specific transporter protein, driven instead by the concentration gradient. unm.edu The neutral, lipophilic nature of the 99mTc-bicisate complex is the key determinant that facilitates this passage. radiopharmaceuticals.infodrugbank.compharmacylibrary.com The process involves the random movement of the molecules from the bloodstream, where their concentration is high post-injection, into the brain tissue. unm.edu Studies have shown that after intravenous administration, there is a very large brain extraction of the compound. drugbank.com In fact, cellular uptake in the brain reaches 4.8-6.5% of the injected dose just five minutes after injection. radiopharmaceuticals.inforichtlijnendatabase.nlrichtlijnendatabase.nl The efficiency of this diffusion is highlighted by the fact that only about 5% of the administered dose remains in the blood one hour after injection. radiopharmaceuticals.infodrugbank.com

The molecular structure of this compound is critical for its ability to permeate the blood-brain barrier. It is a neutral, lipophilic complex with a molecular weight of 436. radiopharmaceuticals.infopharmacylibrary.com This lipophilicity, or "fat-loving" nature, allows it to readily dissolve in and move across the lipid-rich membranes of the endothelial cells that form the BBB. drugbank.compharmacylibrary.com The octanol-to-water partition coefficient, a measure of lipophilicity, for 99mTc-bicisate is 51, indicating a strong preference for the lipid phase over the aqueous phase. pharmacylibrary.com This characteristic, conferred by its N2S2 core and the presence of two ester functionalities, is essential for its high first-pass extraction into the brain. drugbank.comunm.edunih.gov All investigated analogues of 99mTc-bicisate that were neutral and lipophilic demonstrated adequate first-pass extraction, underscoring the importance of these properties. nih.gov

| Property | Value/Description | Significance for BBB Permeation | Source |

| Transport Mechanism | Passive Diffusion | Allows movement across the BBB without a carrier, driven by concentration gradient. | radiopharmaceuticals.infodrugbank.com |

| Molecular Nature | Neutral, lipophilic complex | Essential for dissolving in and crossing the lipid membranes of the BBB. | radiopharmaceuticals.infopharmacylibrary.com |

| Brain Extraction (Human) | 0.57 +/- 0.05 | High first-pass uptake into the brain from the blood. | nih.gov |

| PS1 Value (Human) | 0.48 +/- 0.07 ml/g/min | Quantifies the rate of passage from blood to brain. | nih.gov |

| Octanol/Water Partition Coefficient | 51 | Indicates high lipophilicity, favoring passage into brain tissue. | pharmacylibrary.com |

Intracellular Fate and Trapping Mechanisms

The primary mechanism for the intracellular trapping of 99mTc-bicisate is enzymatic hydrolysis. unm.edunih.goviaea.org The ester groups on the bicisate molecule are sequentially hydrolyzed, a process of being broken down by reacting with water. nih.govsakura.ne.jp This de-esterification leads to the formation of a monoacid monoester and subsequently a diacid derivative. radiopharmaceuticals.infodrugbank.comrichtlijnendatabase.nlnih.govncats.ioiaea.org These resulting acid products are significantly more polar and less lipophilic than the parent compound. unm.edunih.gov This conversion from a lipophilic to a hydrophilic species effectively traps the technetium complex inside the brain cells, as the charged, polar metabolites cannot easily cross back out into the bloodstream. unm.edunih.gov Studies have confirmed that the retention of 99mTc-bicisate in the brain is a direct result of this in vivo metabolic conversion. ncats.io

The hydrolysis of 99mTc-bicisate is not a spontaneous chemical reaction but is catalyzed by intracellular enzymes, specifically esterases. radiopharmaceuticals.infodrugbank.comnih.govsakura.ne.jpresearchgate.net These enzymes are present within the brain tissue and rapidly metabolize the parent compound. radiopharmaceuticals.infonih.govnih.gov Research suggests that various enzymes, including carboxylesterases, are involved in this process. nih.gov The metabolic rate varies between different tissues and species; in both rats and cynomolgus monkeys, the rate is high in the liver, intermediate in the brain, and low in the blood. nih.gov Within the primate brain, the metabolic rate in cerebral gray matter is higher than in white matter. nih.gov Studies have shown that the cytosolic fraction of esterase activity plays a key role in the retention of the compound within cells. researchgate.net The enzymatic nature of this trapping mechanism means that retention is dependent on cellular function and metabolic activity. snmjournals.orgnih.gov

| Tissue (Cynomolgus Monkey) | Relative Metabolic Rate | Source |

| Liver | High | nih.gov |

| Cerebral Gray Matter | Intermediate (Higher than rat brain) | nih.gov |

| Cerebral White Matter | Lower than Gray Matter | nih.gov |

| Cerebellar Gray Matter | Lower than Cerebral Gray Matter | nih.gov |

| Blood | Low | nih.gov |

The retention of this compound in the brain is highly specific in two ways: it is stereospecific and species-specific. pharmacylibrary.comnih.goviaea.org The bicisate molecule is chiral, meaning it can exist in different spatial arrangements, or stereoisomers. pharmacylibrary.comoup.com While both the L,L- and D,D-isomers of the 99mTc complex demonstrate initial brain uptake, only the L,L-isomer (the form used in the radiopharmaceutical) exhibits significant brain retention. drugbank.compharmacylibrary.comnih.gov This selective retention is because only the L-diesters are effectively metabolized by enzymes in primate brain tissue to the trapped, non-lipophilic acid products. nih.gov

Furthermore, this entire retention mechanism is notably species-specific, occurring effectively only in primates, such as monkeys and humans. pharmacylibrary.comnih.goviaea.org In non-primate species like rodents, dogs, and pigs, 99mTc-bicisate shows poor brain retention despite initial uptake, because it is not efficiently metabolized and trapped. nih.gov This specificity underscores a unique enzymatic pathway present in the primate brain that is responsible for the de-esterification and subsequent trapping of the L,L-isomer of 99mTc-bicisate. pharmacylibrary.comnih.gov

In Vitro Studies of Cellular Uptake and Retention Dynamics

The cellular uptake and retention of this compound are founded on a two-step process. Initially, the neutral, lipophilic complex readily crosses intact cell membranes via passive diffusion. unm.edudrugbank.comradiopharmaceuticals.info Following this entry, the mechanism of retention is an active metabolic process. drugbank.comsnmjournals.org Intracellularly, the parent compound is metabolized by cellular esterases into polar, hydrophilic mono- and di-acid derivatives. drugbank.compsu.edu This enzymatic de-esterification renders the molecules less diffusible, effectively trapping them within the cell. radiopharmaceuticals.info

Kinetics of Uptake in Cultured Cell Systems

The dynamics of this compound uptake and retention have been investigated using various cultured cell systems, revealing complex kinetics that can vary between cell types.

Research involving three distinct cell lines—U937 (human monocytic cells), U373 (human glioblastoma cells), and EaHy926 (a human endothelial hybrid cell line)—demonstrated that cellular retention of the tracer varied significantly as a function of time and among the different cell lines. psu.edu In these experiments, the uptake of this compound generally reached a plateau after approximately 120 minutes of incubation, after which the amount of retained tracer began to decrease. psu.edu

A key finding from this research was the relationship between cellular esterase activity and tracer retention. Contrary to the hypothesis that higher esterase activity would lead to greater retention, studies found an inverse correlation. The EaHy926 cell line, which exhibited the highest esterase activity, showed lower retention of the radiopharmaceutical compared to the U973 and U373 cell lines, which had lower esterase activity. psu.edu This suggests that the cellular retention mechanism is more complex than simple enzymatic conversion and may involve other factors that influence the efflux of the tracer or its metabolites.

The table below summarizes the cellular retention dynamics observed in the study by Jacquier-Sarlin et al.

| Cell Line | Description | Relative Esterase Activity | Peak Retention Time (approx.) | Key Observation |

|---|---|---|---|---|

| U937 | Human Monocytic Cells | Low (0.12 ± 0.06) | 120 min | Demonstrated moderate tracer retention. |

| U373 | Human Glioblastoma Cells | Medium (0.62 ± 0.16) | 120 min | Showed higher retention compared to U937. |

| EaHy926 | Human Endothelial Hybrid | High (7.14 ± 0.15) | 120 min | Despite highest esterase activity, retention was lower than other lines, suggesting a more complex mechanism. |

Further in vitro work using a cell culture of dissociated rat cerebellum observed a clearance of 16% of the tracer after a 2-hour period, providing additional data on the retention kinetics in neural cells. snmjournals.org

Subcellular Localization Investigations

Investigations into the subcellular distribution of this compound focus on the localization of its hydrophilic metabolites, which constitute the retained portion of the tracer. The primary mechanism of retention is the enzymatic conversion by esterases, which traps the resulting polar compounds within the intracellular space. drugbank.comradiopharmaceuticals.info

Studies using intact cultured cells suggest that this critical enzymatic process begins at the cell surface. The esterase activity responsible for converting the lipophilic this compound into its hydrophilic forms has been attributed to membrane-bound esterases. psu.edu This indicates that the metabolic trapping is initiated as the compound interacts with the cell membrane, rather than occurring deeper within the cytosol. psu.edu

Once converted, the polar metabolites are trapped within the cytoplasm. While the parent compound is designed to cross lipid membranes, its hydrophilic metabolites are unable to readily diffuse back out of the cell. unm.edudrugbank.com The available research primarily points to this cytoplasmic retention as the endpoint of localization. Detailed studies specifically mapping the distribution of the retained metabolites to subcellular organelles such as mitochondria, the nucleus, or the endoplasmic reticulum are not extensively documented. The established mechanism suggests a generalized distribution within the cytosol after conversion at the cell membrane.

Preclinical Pharmacological and Imaging Research Using Technetium Tc 99m Bicisate in Animal Models

Biodistribution Studies in Diverse Animal Species

The distribution and clearance of Tc-99m bicisate (B1666976) have been investigated across a range of animal species, revealing important species-specific differences that have informed its clinical application.

Comparative Organ Distribution and Clearance Kinetics in Rodents, Primates, and Other Models

Studies have demonstrated that the biodistribution of Tc-99m bicisate varies significantly between different animal species. In rodents, such as mice and rats, as well as in other non-primate species like dogs, ferrets, and pigs, Tc-99m bicisate shows poor brain retention. nih.gov Following intravenous administration in mice, the compound undergoes clearance, with a notable percentage of the injected dose localizing in organs other than the brain. nih.gov For instance, in one study, the kidney and liver levels in rodents showed significant accumulation of a Tc-99m labeled peptide, highlighting the role of these organs in clearance. nih.gov

In contrast, primates exhibit a distinct and more favorable biodistribution for brain imaging purposes. nih.gov The kinetics of Tc-99m bicisate in nonhuman primates are very similar to those observed in humans. nips.ac.jp This similarity has made primates an invaluable model for predicting the agent's behavior in clinical settings. Studies in bottlenose dolphins have also been conducted to understand regional blood flow in the head, revealing substantial blood flow in the melon and posterior region of the lower jaw fats. biologists.com

The primary route of clearance for Tc-99m bicisate and its metabolites is through the kidneys. radiopharmaceuticals.info In animal models, as in humans, a significant portion of the injected dose is excreted in the urine. radiopharmaceuticals.info

| Animal Model | Key Biodistribution Findings | Reference |

|---|---|---|

| Rodents (Mice, Rats) | Poor brain retention. Significant uptake in kidneys and liver. | nih.govnih.gov |

| Primates | Kinetics and brain retention are very similar to humans, making them a reliable predictive model. | nih.govnips.ac.jp |

| Other Non-Primates (Dogs, Ferrets, Pigs) | Demonstrated poor brain retention, similar to rodents. | nih.gov |

| Dolphins | Substantial blood flow observed in the melon and posterior lower jaw fats. | biologists.com |

Investigation of Brain Uptake and Retention Profiles in Animal Models

The mechanism of Tc-99m bicisate's brain uptake and retention is a key area of preclinical investigation. The compound, being neutral and lipophilic, readily crosses the blood-brain barrier. nih.gov However, its retention within the brain is dependent on its metabolic conversion.

In primates, Tc-99m bicisate is rapidly metabolized in the brain tissue to non-lipophilic, acidic products through ester hydrolysis. nih.gov This metabolic trapping is crucial for its retention and subsequent imaging. The L,L-isomer of bicisate is the one that exhibits this selective retention in the primate brain. nih.govproduktresume.dk In contrast, while other isomers may cross the blood-brain barrier, they are not significantly retained or metabolized. produktresume.dk

Conversely, in non-primate species such as rodents, this metabolic conversion and subsequent trapping mechanism is less efficient, leading to poor brain retention. nih.gov Although Tc-99m bicisate is rapidly metabolized to a monoacid ester in both rodent and nonhuman primate tissue, the selective trapping of these acidic metabolites primarily occurs in the primate brain. nih.gov

Pharmacokinetic Modeling in Preclinical Systems

Pharmacokinetic modeling has been instrumental in understanding the dynamic processes that govern the distribution and clearance of Tc-99m bicisate in preclinical models.

Development of Compartmental Models for Radiotracer Kinetics

The pharmacokinetic profile of Tc-99m bicisate has been characterized using compartmental models. A three-compartment model has been found to best fit the blood pharmacokinetics of the compound. radiopharmaceuticals.info This model typically includes compartments representing the vascular space, a transient compartment, and a compartment for the retained metabolite. Studies in humans have further refined this, describing a triexponential brain uptake and retention curve which includes a vascular spike, a back-diffusion component, and a slow loss component. nih.gov The development of such models in preclinical systems allows for a quantitative understanding of the tracer's movement between different physiological compartments. researchgate.netsnmjournals.orgcardinalhealth.com

Analysis of First-Pass Extraction and Retained Fraction in Animal Models

The first-pass extraction of Tc-99m bicisate, which is its ability to be taken up by the brain during its initial passage through the cerebral circulation, is a critical parameter. In anesthetized monkeys, the first-pass extraction was reported to be 77%. nips.ac.jp This high extraction efficiency contributes to its utility as a cerebral perfusion agent.

The retained fraction, which represents the proportion of the extracted tracer that remains in the brain, is also a key determinant of image quality. The retention of Tc-99m bicisate in the brain is linked to its metabolic conversion to hydrophilic derivatives. drugbank.com The analysis of both first-pass extraction and the retained fraction in animal models has been crucial for validating its use in quantifying cerebral blood flow. snmjournals.org

Quantification of Conversion/Clearance Ratios and Linearity with Blood Flow in Animal Models

The relationship between Tc-99m bicisate uptake and cerebral blood flow is another important aspect explored in preclinical models. While there is a general correlation, the relationship is not perfectly linear, especially at high flow rates. nips.ac.jp

The conversion/clearance ratio (k3/k2) is a parameter derived from kinetic modeling that reflects the balance between the rate of metabolic trapping (conversion) and the rate of clearance of the unmetabolized tracer from the brain. A higher ratio indicates more efficient trapping and a more linear relationship between tracer uptake and blood flow. nih.gov Studies have shown that the uptake of Tc-99m bicisate as a function of blood flow is more linear than that of another common brain perfusion agent, Tc-99m HMPAO. nih.gov This suggests that less correction for back-diffusion is needed when using Tc-99m bicisate to estimate cerebral blood flow. nih.gov

| Pharmacokinetic Parameter | Key Findings from Animal Models | Reference |

|---|---|---|

| Compartmental Model | A three-compartment model best describes the blood pharmacokinetics. | radiopharmaceuticals.info |

| First-Pass Extraction | Reported to be 77% in anesthetized monkey brain. | nips.ac.jp |

| Retained Fraction | Retention is dependent on metabolic conversion to hydrophilic derivatives. | drugbank.com |

| Conversion/Clearance Ratio (k3/k2) | Higher ratio compared to Tc-99m HMPAO, indicating a more linear relationship with blood flow. | nih.gov |

Advanced Preclinical Imaging Methodologies and Analysis

The evolution of preclinical imaging has significantly enhanced the utility of Technetium Tc 99m bicisate in animal models. Advanced methodologies, particularly in Single Photon Emission Computed Tomography (SPECT), have enabled more precise and quantitative assessments of cerebral blood flow and the effects of pharmacological interventions.

Application of SPECT/CT in Animal Imaging for Quantitative Assessment

The integration of SPECT with computed tomography (CT) in preclinical settings provides a powerful tool for the quantitative assessment of this compound distribution. SPECT/CT systems offer both functional data from the radiotracer and anatomical information from the CT scan, allowing for accurate localization and quantification of tracer uptake in specific brain regions of animal models.

Preclinical SPECT/CT scanners are designed to achieve high sensitivity and spatial resolution, which are critical for imaging small animal subjects. nih.gov For instance, the performance of these systems is evaluated using various collimators, such as those designed for mice (UHS-M) and rats (UHR-RM), to optimize image quality. nih.gov Performance evaluations have demonstrated that these systems can achieve good sensitivity and spatial resolution, providing quantitative images suitable for multi-animal and multi-isotope acquisitions. nih.gov

Quantitative accuracy is a key advantage of using SPECT/CT. Studies have shown that multi-isotope and multi-bed phantom acquisitions demonstrate accurate quantification. nih.gov In in-vivo studies with mice, simultaneous multi-isotope imaging has successfully provided separate distributions of different tracers, and the image quality for procedures like multi-mouse bone scans has been deemed adequate. nih.gov This capability is crucial for complex study designs where researchers might need to evaluate multiple biological processes simultaneously.

Research in non-human primates, such as cynomolgus monkeys, has validated the use of this compound as a marker for measuring regional cerebral blood flow (rCBF). nih.gov In these studies, SPECT imaging with Tc 99m bicisate is often compared against a gold standard, such as radiolabeled microspheres, to confirm its accuracy. A significant positive correlation has been found between rCBF values calculated using microspheres and those determined with Tc 99m bicisate, supporting the tracer's utility for assessing rCBF across a clinically relevant range. nih.gov

The table below summarizes the performance characteristics of a preclinical SPECT/CT system for Technetium-99m imaging.

| Parameter | UHS-M Collimator | UHR-RM Collimator |

| Primary Animal Model | Mouse | Rat |

| Sensitivity for 99mTc | 2370 cps/MBq | 493 cps/MBq |

| Discernible Rod Size | 0.6 mm | 0.9 mm |

This table illustrates the performance of a preclinical SPECT system with different collimators, highlighting the trade-offs between sensitivity and spatial resolution. nih.gov

Image Reconstruction and Data Analysis Techniques for Preclinical SPECT

The quality and accuracy of preclinical SPECT imaging with this compound are heavily dependent on the image reconstruction and data analysis techniques employed. numberanalytics.com The process of image reconstruction creates three-dimensional images from the gamma rays detected by the SPECT scanner. numberanalytics.com

Historically, Filtered Backprojection (FBP) was a common reconstruction algorithm. However, iterative reconstruction methods, such as Ordered Subsets Expectation Maximization (OSEM), are now more prevalent in preclinical research. viamedica.plnumberanalytics.com OSEM algorithms have been shown to provide significantly better reconstruction of SPECT studies compared to the FBP technique. viamedica.pl Increasing the number of subsets and iterations in OSEM reconstruction can improve image quality, making the images smoother and increasing the target-to-background ratio. viamedica.pl However, for data with low counts, a higher number of iterations can also introduce more noise. viamedica.pl

Advanced image processing techniques are also crucial for optimizing SPECT data. These include:

Attenuation Correction: Correcting for the absorption of photons within the animal's body.

Scatter Correction: Correcting for photons that have been scattered and have altered trajectories, which can degrade image contrast and quantitative accuracy. researchgate.net The presence of scattered photons can account for a significant portion of the detected photons in a SPECT scan. researchgate.net

Filtering: Applying filters, such as a Gaussian filter, to reduce noise, although this can come at the cost of decreased resolution. viamedica.pl

The choice of reconstruction parameters, such as the number of iterations, subsets, and the type of filtering, is critical for achieving optimal image resolution and contrast. viamedica.plnumberanalytics.com For example, studies have shown that the target-to-background ratio decreases as the full width at half maximum (FWHM) value of the filter coefficient increases. viamedica.pl

The table below outlines common image reconstruction and processing methods used in preclinical SPECT.

| Technique | Description |

| Filtered Backprojection (FBP) | A traditional, faster reconstruction algorithm. |

| Iterative Reconstruction (e.g., OSEM) | An advanced algorithm that provides improved image quality and contrast compared to FBP. viamedica.plnumberanalytics.com |

| Attenuation Correction | A process to account for the absorption of gamma rays within the subject's tissue. numberanalytics.com |

| Scatter Correction | A method to reduce image degradation caused by scattered photons. viamedica.plresearchgate.net |

Methodologies for Assessing Drug Intervention Effects on Tracer Distribution in Primates

Preclinical studies in non-human primates are invaluable for assessing how pharmacological interventions affect the distribution of this compound, providing insights into changes in cerebral blood flow (CBF). A common methodology employed in these studies is the split-dose technique. nih.govresearchgate.net

The split-dose method involves two separate injections of the radiotracer and two corresponding SPECT scans within a single imaging session. nih.govresearchgate.net The first injection and scan establish a baseline measurement of the tracer's distribution. Following this, a drug is administered, and a second, higher dose of the tracer is injected, followed by a second SPECT scan. nih.govresearchgate.net The changes in CBF are then quantified by calculating the ratio of tracer uptake between the second and first scans (SPECT-2/SPECT-1). nih.govresearchgate.net This ratio is then compared to control studies to provide a quantitative estimate of the drug's effect. nih.govresearchgate.net

Several drugs have been used in these primate models to modulate cerebral blood flow. For instance:

Acetazolamide: A carbonic anhydrase inhibitor that is known to significantly increase cerebral blood flow. nih.govnih.gov

Nimodipine (B1678889): A calcium channel blocker. nih.govresearchgate.net

Sumatriptan (B127528): A serotonin (B10506) receptor agonist. nih.govresearchgate.net

Studies using this methodology in baboons have compared the response of this compound (also referred to as Tc-99m-ECD) with other cerebral blood flow tracers like Technetium-99m-HMPAO. nih.govresearchgate.net The results have shown no significant differences between HMPAO and ECD for control, acetazolamide, and sumatriptan studies. nih.govresearchgate.net However, a difference was observed in the nimodipine study, suggesting a nimodipine-dependent underestimation of CBF with ECD. nih.govresearchgate.net These findings are crucial for the clinical interpretation of SPECT data and help in selecting the appropriate tracer for specific pharmacological intervention studies. nih.govresearchgate.net

The table below details the findings of a drug intervention study in primates.

| Drug Intervention | Tracer | Outcome |

| Acetazolamide | This compound (ECD) | Significant increase in cerebral blood flow, comparable to Technetium-99m-HMPAO. nih.govresearchgate.net |

| Nimodipine | This compound (ECD) | Indicated a nimodipine-dependent underestimation of cerebral blood flow compared to Technetium-99m-HMPAO. nih.govresearchgate.net |

| Sumatriptan | This compound (ECD) | No significant difference in response compared to Technetium-99m-HMPAO. nih.govresearchgate.net |

Comparative Radiopharmaceutical Research: Technetium Tc 99m Bicisate in Context

Comparative Analysis of Radiochemical Stability with Other Agents (e.g., 99mTc-HMPAO)

Technetium Tc 99m bicisate (B1666976) (also known as 99mTc-ECD) demonstrates superior in vitro stability compared to technetium-99m hexamethylpropyleneamine oxime (99mTc-HMPAO). psu.edusnmjournals.orgprolekare.cz Unstabilized 99mTc-HMPAO is notably unstable and requires reconstitution immediately before injection, limiting its useful shelf-life to approximately 30 minutes. psu.edueanm.org This instability is due to the conversion of the primary lipophilic complex to a secondary, less lipophilic complex at a rate of about 12% per hour, which does not cross the blood-brain barrier. eanm.org

In contrast, 99mTc-bicisate is a stable radiopharmaceutical that can be used for up to 6 to 8 hours after it is prepared. psu.edu This extended stability provides significant practical advantages, as it does not necessitate immediate use after preparation. psu.eduprolekare.cz The addition of a cobalt stabilizer to 99mTc-HMPAO can extend its shelf-life to 5 hours, but 99mTc-bicisate's inherent stability remains a key advantage. prolekare.czeanm.org Studies have shown that the radiochemical purity of 99mTc-bicisate is consistently high and remains so for several hours post-labeling, a characteristic not shared by unstabilized 99mTc-HMPAO. nih.gov

| Radiopharmaceutical | In Vitro Stability | Shelf-Life (after reconstitution) |

| Technetium Tc 99m bicisate | High | Up to 8 hours psu.eduprolekare.cz |

| 99mTc-HMPAO (unstabilized) | Low | Approximately 30 minutes psu.edueanm.org |

| 99mTc-HMPAO (stabilized) | Moderate | Up to 5 hours prolekare.czeanm.org |

Comparative Studies of In vitro Cellular Uptake and Retention Profiles

The cellular uptake and retention mechanisms of 99mTc-bicisate and 99mTc-HMPAO are fundamentally different, which influences their behavior in various pathological conditions. psu.edu Both are lipophilic compounds that can cross the blood-brain barrier. eanm.org However, their retention within brain cells is contingent on distinct metabolic processes.

The retention of 99mTc-bicisate is dependent on enzymatic hydrolysis. nih.gov Once inside the brain cells, esterases metabolize the lipophilic 99mTc-bicisate into polar, less diffusible hydrophilic compounds. nih.govdrugbank.comresearchgate.net This de-esterification process effectively traps the tracer within the cells. drugbank.com Specifically, only the L,L isomer of bicisate demonstrates significant brain retention. drugbank.com

In contrast, the intracellular retention of 99mTc-HMPAO is linked to the cellular content of glutathione (B108866). researchgate.net The lipophilic 99mTc-HMPAO is converted to a hydrophilic form intracellularly, a process that is glutathione-dependent, leading to its trapping. researchgate.net

These differing retention mechanisms can lead to discordant imaging results between the two tracers, particularly in conditions like subacute stroke. eanm.org In such cases, the distribution of 99mTc-bicisate may more accurately reflect metabolic activity, while 99mTc-HMPAO distribution is more closely correlated with cerebral perfusion. eanm.org

| Feature | This compound | 99mTc-HMPAO |

| Cellular Uptake | Passive diffusion across the blood-brain barrier drugbank.com | Passive diffusion across the blood-brain barrier researchgate.net |

| Retention Mechanism | Enzymatic de-esterification to hydrophilic metabolites nih.govdrugbank.com | Intracellular conversion to a hydrophilic form, dependent on glutathione researchgate.net |

| Key Enzyme/Molecule | Esterases researchgate.net | Glutathione researchgate.net |

Comparative Preclinical In vivo Performance with Other Brain Perfusion Tracers

Distinct Brain Uptake and Retention Mechanisms (e.g., Bicisate vs. HMPAO)

Preclinical studies in various animal models have further elucidated the distinct in vivo behavior of 99mTc-bicisate and 99mTc-HMPAO. While both tracers show initial brain uptake, the retention patterns differ significantly. nih.gov

In primate models, the retention of 99mTc-bicisate is highly selective and dependent on the stereochemistry of the compound. Only the L-diesters, which are metabolized in primate brain tissue to non-lipophilic complexes via ester hydrolysis, are well-retained. nih.gov In contrast, 99mTc-bicisate shows poor brain retention in several non-primate species like dogs, ferrets, pigs, and rodents, where it is rapidly metabolized to a monoacid ester. nih.gov

The retention of 99mTc-HMPAO, while also involving conversion to a hydrophilic form, does not exhibit the same species-specific metabolic dependency. researchgate.net The brain uptake and retention curve of 99mTc-bicisate is similar to that of 99mTc-HMPAO, characterized by a rapid initial uptake followed by a slow washout phase. nih.gov However, the conversion/clearance ratio for 99mTc-bicisate is higher than that of 99mTc-HMPAO, suggesting a more efficient trapping mechanism. nih.gov

Differences in Flow-Dependent Uptake and Metabolism in Animal Models

The relationship between tracer uptake and cerebral blood flow is not linear for either 99mTc-bicisate or 99mTc-HMPAO, particularly at high flow rates. nih.govnips.ac.jp This is attributed to the limited first-pass extraction of the tracers. nih.govnips.ac.jp

Studies comparing 99mTc-bicisate with other tracers have shown that it tends to have less contrast between high- and low-flow regions. nih.gov While the uptake of 99mTc-bicisate correlates well with cerebral blood flow, it can deviate from a linear relationship in high-flow conditions. nih.gov This nonlinearity can be corrected using mathematical models that account for the permeability-surface area product. nih.gov

In cases of subacute stroke with "luxury perfusion" (high blood flow with low oxygen metabolism), 99mTc-bicisate uptake has been observed to be decreased, whereas 99mTc-HMPAO may show elevated uptake, highlighting the different metabolic dependencies of the two tracers. nips.ac.jpnih.gov

Correlation with Established Perfusion Measurement Techniques (e.g., Xenon-133 in Animal Models)

The brain distribution pattern of 99mTc-bicisate has been shown to be similar to that of the established cerebral blood flow standard, Xenon-133 (133Xe). produktresume.dknps.org.au Studies in animal models have demonstrated a good correlation between the cerebral blood flow values obtained with 99mTc-bicisate and those measured with 133Xe. nih.gov

Similarly, 99mTc-HMPAO has also been compared to 133Xe, with studies showing a close correlation between the cerebral blood flow values obtained with both methods. ahajournals.org However, it's important to note that SPECT studies using 99mTc-labeled tracers generally offer better spatial resolution than those with 133Xe due to the physical characteristics of the isotopes. ahajournals.org

| Tracer | Correlation with Xenon-133 | Key Findings in Animal Models |

| This compound | Good correlation nih.govproduktresume.dk | Brain distribution pattern similar to 133Xe. produktresume.dknps.org.au Selective retention in primates due to enzymatic metabolism. nih.gov |

| 99mTc-HMPAO | Good correlation ahajournals.org | Close correlation of CBF values with 133Xe. ahajournals.org Retention is dependent on intracellular glutathione. researchgate.net |

Future Directions and Methodological Advancements in Technetium Tc 99m Bicisate Research

Advancements in Radiosynthetic Routes for Bicisate (B1666976) Derivatives

The development of novel bicisate derivatives necessitates parallel advancements in radiosynthetic methodologies. Traditional methods often involve multi-step processes that can be time-consuming and may result in lower radiochemical yields. Modern research is focused on creating more efficient, reliable, and automated synthesis routes.

A key trend is the development of "kit-based" formulations for new derivatives. iaea.orgpharmacylibrary.com Lyophilized kits, which contain the ligand and a reducing agent, offer a streamlined "one-pot" synthesis that simplifies preparation in a research setting. nih.govnih.gov This approach involves adding the Technetium-99m pertechnetate (B1241340) directly to the vial, minimizing handling and potential for error. pharmacylibrary.com For more complex derivatives, ligand-exchange reactions are being explored, where a pre-formed technetium core, such as [99mTc][TcN]2+ or [99mTc][Tc(CO)3]+, is reacted with the new bicisate-analogue ligand. nih.govnih.gov This method can produce high radiochemical purities (>95%) and offers greater control over the final product's structure. nih.govnih.gov

Automation is another significant area of advancement. Automated radiosynthesis modules can perform multi-step reactions with high precision and reproducibility, which is crucial for preclinical studies where consistency is paramount. These systems can handle the small volumes and high radioactivity levels involved in radiopharmaceutical preparation, improving safety and efficiency.

Integration of Computational Chemistry and Machine Learning in Radiopharmaceutical Design

The design of new radiopharmaceuticals is increasingly benefiting from computational and in silico methods. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), allows researchers to model and predict the properties of novel technetium complexes before they are synthesized. acs.orgnih.govvu.nl These methods can accurately predict molecular structures, stability, and electronic properties that influence biological behavior. researchgate.net For example, computational protocols have been developed to predict the Tc-99 NMR chemical shifts of various complexes, which helps in structural characterization and understanding the coordination sphere of the technetium metal. acs.orgnih.govvu.nl This predictive power significantly accelerates the design-build-test cycle by prioritizing the synthesis of only the most promising candidates.

Machine learning (ML) and artificial intelligence (AI) are also emerging as powerful tools in this field. bohrium.com While much of the current application of AI in nuclear medicine is focused on image analysis, segmentation, and diagnosis, its potential in the design phase is vast. nih.govnih.gov ML algorithms can be trained on existing data from known radiopharmaceuticals to predict the pharmacokinetic and pharmacodynamic properties of new molecular structures. mst.edu For instance, a model could be developed to predict the blood-brain barrier permeability or the rate of metabolic trapping of a new bicisate derivative based on its structural features. This data-driven approach can uncover complex structure-activity relationships that may not be apparent through traditional analysis, guiding the rational design of next-generation imaging agents. nih.gov

Development of Next-Generation Analytical Techniques for Quality Control in Research Settings

Rigorous quality control is essential to ensure the radiochemical purity of any radiopharmaceutical used in research. iaea.orgresearchgate.net Traditional methods for Technetium Tc 99m bicisate include paper chromatography and thin-layer chromatography (TLC). nih.govnih.gov While effective and simple, these methods can sometimes lack the resolution to separate all potential radiochemical impurities. nih.gov

The future of quality control in this area lies in more sophisticated, high-resolution analytical techniques. spectroscopyonline.com A significant advancement is the use of speciation analysis that combines liquid chromatography (LC) with mass spectrometry (MS). spectroscopyonline.com Specifically, methods using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) allow for the precise separation and detection of various technetium species within a sample. spectroscopyonline.com Furthermore, the use of high-resolution Orbitrap-based electrospray ionization mass spectrometry (ESI-MS) enables the identification of not only the desired compound but also unsuspected technetium impurities in a non-targeted manner. spectroscopyonline.com These advanced hyphenated techniques provide a much more detailed picture of radiochemical purity than older methods and are becoming indispensable for the characterization of novel bicisate derivatives in a research context. spectroscopyonline.com

Table 2: Comparison of Analytical Techniques for Quality Control

| Technique | Principle | Advantages | Limitations in Research |

| Paper/Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between stationary and mobile phases. | Simple, rapid, low cost. nih.govnih.gov | Limited resolution, may not separate all impurities. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a column with a solid stationary phase. | High resolution and quantification. nih.gov | Expensive equipment, longer analysis time. nih.govnih.gov |

| LC-MS / HPLC-ICP-MS | Combines the separation power of HPLC with the detection sensitivity of mass spectrometry. | Highly specific and sensitive, allows for identification of unknown impurities and different Tc species. spectroscopyonline.com | High cost and complexity of instrumentation. |

Potential for Bicisate Scaffold Adaptation for Other Molecular Targets in Preclinical Models

The core chemical structure of bicisate, which effectively chelates the Technetium-99m metal, can be viewed as a stable "scaffold." A promising future research direction is the adaptation of this scaffold to target molecular structures beyond the brain. The N2S2 (diamine dithiol) chelating portion of the bicisate molecule forms a highly stable complex with technetium. This stable core can be used as a bifunctional chelating agent. nih.gov

In this approach, the core bicisate scaffold would be chemically linked to a different targeting biomolecule, such as a peptide, an antibody fragment, or a small molecule inhibitor. This new conjugate would retain the stable technetium-binding properties of bicisate but would be redirected in the body by the new targeting moiety. For example, by conjugating the bicisate scaffold to a peptide that binds to receptors overexpressed on cancer cells, researchers could develop a novel agent for tumor imaging. nih.gov This strategy leverages the well-understood chemistry of the bicisate chelate to create a platform for developing a wide range of new target-specific radiopharmaceuticals for use in preclinical research. The use of molecular grafting and alternative protein scaffolds is a growing area of drug development that could be applied to this concept, creating highly specific and stable imaging agents for a multitude of diseases. mdpi.com

Q & A

Q. What methodological steps ensure radiochemical purity in Technetium Tc 99m bicisate synthesis?

Radiochemical purity (RCP) is determined using reverse-phase thin-layer chromatography (TLC). After applying the sample to a TLC plate, develop it in a solvent system (e.g., acetone and 0.5 M ammonium acetate, 60:40). Calculate RCP using the formula:

where = activity from the bicisate complex (upper TLC section) and = activity from impurities (lower section). Acceptable purity is ≥90%. Validation requires testing four vials and averaging results .

Q. How do USP standards guide the synthesis and quality control of 99mTc^{99m}\text{Tc}99mTc bicisate?

The United States Pharmacopeia (USP) mandates:

- Labeling : Include radioactivity calibration time/date, expiration, and decay correction (half-life = 6.0 hours).

- Testing : Radiochemical purity, sterility, and radionuclidic identification (e.g., pertechnetate confirmation).

- Storage : Preserve in single-/multi-dose containers at controlled room temperature. Compliance requires parallel testing of impurities like hydrolyzed reduced Tc and free pertechnetate .

Q. What analytical techniques validate 99mTc^{99m}\text{Tc}99mTc bicisate stability during preclinical studies?

Use high-performance liquid chromatography (HPLC) with a C18 column and UV/radioactive detection. Mobile phases often combine methanol/water or acetonitrile/buffer systems. Compare retention times with reference standards to identify degradation products (e.g., oxidized or hydrolyzed species). TLC and gamma counting are supplementary for impurity quantification .

Advanced Research Questions

Q. How can contradictory biodistribution data for 99mTc^{99m}\text{Tc}99mTc bicisate in brain imaging be resolved?

Discrepancies may arise from variations in animal models (e.g., ischemic vs. healthy brains) or tracer preparation (e.g., incomplete ligand chelation). Mitigate by:

- Standardizing synthesis protocols (e.g., strict pH control during labeling).

- Using SPECT/CT for co-registration to confirm anatomical localization.

- Validating results with autoradiography and ex vivo gamma counting .

Q. What experimental design optimizes stability studies of 99mTc^{99m}\text{Tc}99mTc bicisate under clinical conditions?

Design accelerated stability tests by:

Q. How do researchers address variability in 99mTc^{99m}\text{Tc}99mTc bicisate receptor-binding affinity across studies?

Variability often stems from differences in ligand concentration or competing ions (e.g., Al in vials). Solutions include:

- Pre-treating kits with EDTA to remove metal contaminants.

- Conducting saturation binding assays with varying ligand concentrations.

- Cross-validating results using autoradiography and in vitro cell uptake studies .

Q. What strategies improve the reproducibility of bicisate synthesis across laboratories?

- Adopt ASTM International’s guidelines for tracer preparation (e.g., standardized extraction methods).

- Use certified reference materials (CRMs) for radioactivity calibration.

- Implement inter-laboratory comparisons with shared protocols and blinded samples .

Methodological Considerations

Q. How to design a robust pharmacokinetic study for bicisate?

- Use dual-isotope SPECT imaging (e.g., bicisate + -DTPA for blood-pool correction).

- Collect serial blood samples for gamma counting and compartmental modeling.

- Apply nonlinear regression to estimate clearance rates and volume of distribution .

Q. What statistical methods resolve conflicting data on bicisate uptake in hypoxic tissues?

- Perform meta-analysis of published studies to identify confounding variables (e.g., injection-to-scan time).

- Use multivariate regression to adjust for covariates like patient age and renal function.

- Validate findings with preclinical models mimicking hypoxia (e.g., rodent carotid occlusion) .

Compliance and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.